7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
7-chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5OS/c24-15-10-11-20-25-17(12-21(30)29(20)13-15)14-31-23-27-19-9-5-4-8-18(19)22(28-23)26-16-6-2-1-3-7-16/h4-5,8-13,16H,1-3,6-7,14H2,(H,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVYMIQYHKRDNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC3=CC=CC=C32)SCC4=CC(=O)N5C=C(C=CC5=N4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds, such as 7-chloro-4-aminoquinoline derivatives, have been found to display a wide range of bioactivities, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities. The specific targets for these activities often include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
It’s known that quinazoline and quinazolinone derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds, hydrogen bonds, and hydrophobic interactions. These interactions can lead to changes in the conformation and function of the target molecules, thereby affecting the associated biological processes.
Biological Activity
7-Chloro-2-[[4-(cyclohexylamino)quinazolin-2-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research on the biological activity of this compound, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyrido[1,2-a]pyrimidinone core, a chloro substituent, and a cyclohexylamino group. The presence of these functional groups is believed to contribute to its biological activity.
Biological Activity Overview
Research has indicated that compounds related to quinazoline and pyrimidine derivatives exhibit various biological activities, including:
- Anticancer Activity : Several studies have demonstrated that quinazoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Enzyme Inhibition : Some derivatives have been shown to inhibit key enzymes involved in cancer progression, such as PARP14.
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT116 (Colon) | 10.72 | Induction of apoptosis |
| MCF-7 (Breast) | 21.29 | Cell cycle arrest |
| HepG2 (Liver) | 17.48 | Inhibition of angiogenesis |
| PC3 (Prostate) | 17.7 | Moderate inhibition of growth |
These results indicate that the compound exhibits varying degrees of potency across different cell lines, with the highest activity observed in HCT116 cells.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell death.
- Cell Cycle Arrest : It has been shown to cause G0/G1 phase arrest in certain cancer cell lines.
- Enzyme Inhibition : Inhibition of enzymes such as Hsp90 and EGFR has been documented, contributing to its anticancer properties.
Case Studies
A notable study synthesized several quinazoline derivatives and evaluated their anticancer properties. Among these derivatives, one exhibited an IC50 value of 4.47 μM against multiple cancer cell lines, indicating strong potential for further development as an anticancer agent .
Another investigation highlighted the ability of related compounds to induce apoptosis in MGC-803 and Bcap-37 cells with significant ratios observed at specific concentrations . These findings underscore the therapeutic promise of compounds within this chemical class.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure Variations
- Pyrido[1,2-a]pyrimidin-4-one vs. Pyrido[2,3-d]pyrimidin-4-one: The target compound’s pyrido[1,2-a]pyrimidin-4-one core differs in ring fusion from pyrido[2,3-d]pyrimidin-4-one derivatives (e.g., 7-amino-5-aryl-6-(benzothiazol-2-yl)-2-thioxopyrido[2,3-d]pyrimidin-4-one in ). The latter’s fused thiazolo and benzothiazole groups enhance antimicrobial activity but reduce solubility compared to the target compound’s sulfanylmethyl-quinazoline system .
Substituent Analysis
- Sulfanylmethyl vs. Thioxo Groups :
The sulfanylmethyl bridge in the target compound may improve metabolic stability compared to thioxo (C=S) groups in ’s derivatives, which are prone to oxidation . - Quinazoline vs. Benzodioxolyl or Piperazinyl Moieties :
European patent compounds (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one) replace quinazoline with benzodioxolyl or piperazinyl groups. These substitutions likely alter target selectivity; quinazoline’s planar structure favors kinase binding, while piperazinyl groups enhance solubility . - Chloro vs. Fluoro or Methyl Groups :
Fluorine-substituted analogs (e.g., 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[1-(2-fluoroethyl)piperidin-4-yl]-4H-pyrido[1,2-a]pyrimidin-4-one) exhibit improved bioavailability due to fluorine’s electronegativity, whereas the target’s chloro group may enhance hydrophobic interactions .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Pharmacokinetic Properties (Hypothetical)
Research Findings and Implications
- Structural Optimization : The sulfanylmethyl-quinazoline system in the target compound balances lipophilicity and stability, addressing limitations of thioxo-containing analogs .
- Selectivity: Compared to piperazinyl derivatives (), the cyclohexylamino group may enhance selectivity for kinases over off-target receptors .
- Synthetic Feasibility : highlights challenges in synthesizing sulfanylmethyl-linked heterocycles, suggesting the target compound may require specialized coupling reagents .
Q & A
Basic: What synthetic strategies are recommended for the multi-step preparation of this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step pathways, typically starting with the assembly of the quinazoline and pyrido-pyrimidinone cores, followed by sulfanylmethyl linkage formation. Key steps include:
- Quinazoline core synthesis : Cyclocondensation of cyclohexylamine with chlorinated precursors under reflux in polar aprotic solvents (e.g., DMF) .
- Pyrido-pyrimidinone formation : Cyclization using acid catalysts (e.g., HCl) at controlled temperatures (60–80°C) to avoid side reactions .
- Sulfanylmethyl coupling : Thiol-alkylation reactions requiring inert atmospheres (N₂/Ar) and catalysts like K₂CO₃ to enhance regioselectivity .
Optimization : Monitor each step via HPLC or LC-MS to adjust solvent polarity, temperature, and stoichiometry. For example, reducing reaction time for acid-sensitive intermediates minimizes decomposition .
Basic: Which spectroscopic and computational methods are most effective for resolving structural ambiguities in this compound?
- NMR : Use ¹H-¹³C HSQC and HMBC to confirm connectivity between the quinazoline and pyrido-pyrimidinone moieties .
- X-ray crystallography : Resolve stereochemical ambiguities in the sulfanylmethyl linker and cyclohexylamino group .
- Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for sulfur-containing intermediates .
Contradiction resolution : Cross-validate spectral data with density functional theory (DFT)-predicted chemical shifts .
Basic: How should preliminary biological activity screening be designed to assess this compound’s interaction with kinase targets?
- In vitro assays : Use fluorescence-based ATP-competitive binding assays (e.g., ADP-Glo™) against a panel of kinases (e.g., EGFR, VEGFR) .
- Dose-response curves : Test concentrations from 1 nM to 10 µM to calculate IC₅₀ values. Include positive controls (e.g., staurosporine) .
- Selectivity profiling : Compare activity against off-target kinases using kinase profiling services (e.g., Eurofins) .
Advanced: How can enantiomeric impurities in the sulfanylmethyl linkage be detected and resolved during synthesis?
- Chiral HPLC : Employ a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor at 254 nm .
- Crystallization : Use chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .
- Kinetic resolution : Optimize reaction conditions (e.g., asymmetric catalysts like BINOL-phosphates) to favor enantioselective formation .
Advanced: What advanced biophysical methods are suitable for studying target binding kinetics and thermodynamics?
- Surface plasmon resonance (SPR) : Immobilize the kinase domain on a CM5 chip to measure association/dissociation rates (ka/kd) .
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry in buffer systems mimicking physiological conditions .
- Microscale thermophoresis (MST) : Assess binding in complex biological matrices (e.g., cell lysates) without purification .
Advanced: What safety protocols are critical for handling this compound given its potential reactive intermediates?
- Engineering controls : Use fume hoods with ≥100 ft/min face velocity and emergency showers/eyewash stations .
- PPE : Wear nitrile gloves (tested for permeation resistance), chemical goggles, and lab coats .
- Waste disposal : Neutralize thiol-containing intermediates with oxidizing agents (e.g., H₂O₂) before disposal .
Advanced: How can contradictions in ¹H NMR data between synthetic batches be systematically addressed?
- Variable temperature NMR : Identify dynamic rotational barriers in the cyclohexylamino group by acquiring spectra at 25°C and 60°C .
- Deuterated solvent screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., oxidized sulfur species) affecting peak integration .
Advanced: What strategies are recommended for studying metabolic stability and biotransformation in hepatic models?
- Liver microsome assays : Incubate the compound with human liver microsomes (HLM) and NADPH, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
- Reactive metabolite trapping : Add glutathione (GSH) to detect electrophilic intermediates formed during metabolism .
Advanced: How can solubility limitations in aqueous buffers be overcome for in vivo studies?
- Co-solvent systems : Use 10% DMSO/PEG-400 in saline for intravenous administration .
- Lipid-based formulations : Encapsulate in liposomes or micelles (e.g., DSPE-PEG 2000) to enhance bioavailability .
- pH adjustment : Prepare citrate buffer (pH 4.0) for protonation of basic nitrogen atoms in the pyrido-pyrimidinone core .
Advanced: What mechanistic studies can elucidate the role of the sulfanylmethyl group in target inhibition?
- SAR analysis : Synthesize analogs replacing the sulfur atom with O or NH to compare potency .
- X-ray co-crystallography : Resolve the compound bound to the kinase active site to identify H-bonding and hydrophobic interactions .
- Kinetic isotope effects (KIE) : Use deuterated sulfanylmethyl precursors to probe transition-state interactions during enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
